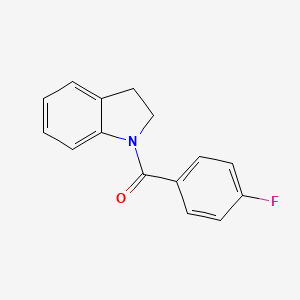

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone

Description

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone is a ketone derivative featuring a 2,3-dihydroindole moiety linked via a methanone bridge to a 4-fluorophenyl group. The dihydroindole core (C₈H₉N) imparts partial saturation to the indole ring, reducing aromaticity compared to fully conjugated indoles. The 4-fluorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMVZJOCYNSJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349954 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90172-60-4 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Indoline with 4-Fluorobenzoyl Chloride

The most straightforward method involves reacting indoline with 4-fluorobenzoyl chloride under basic conditions. In a representative procedure:

- Reagents : Indoline (1.0 equiv), 4-fluorobenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : Stirring at 0–25°C for 4–12 hours under nitrogen.

- Work-up : Sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by drying (Na₂SO₄) and solvent evaporation.

- Purification : Recrystallization from ethanol/water or column chromatography (hexane/ethyl acetate).

This method achieves yields of 82–85%. The base neutralizes HCl, driving the reaction to completion. Notably, Otsuka et al. demonstrated that dimethylacetamide (DMAC) as a solvent facilitates acylation without exogenous base, leveraging its latent Brønsted basicity to enhance efficiency.

Iminophosphorane Cyclization Approach

An alternative route involves synthesizing N-acyl indolines via iminophosphorane intermediates:

- Reagents : Indoline-1-carboxaldehyde, 4-fluorophenylmagnesium bromide, triphenylphosphine.

- Conditions : Reflux in xylene or 1,2-dichlorobenzene for 8–16 hours.

- Mechanism : Formation of an iminophosphorane intermediate, followed by cyclization and elimination of triphenylphosphine oxide.

- Yield : 75–78% after silica gel chromatography.

This method avoids handling moisture-sensitive acyl chlorides but requires stringent anhydrous conditions. Li et al. reported that electron-deficient aryl groups enhance cyclization rates due to increased electrophilicity at the carbonyl carbon.

Alternative Methods: Friedel-Crafts and Reductive Amination

While less common, Friedel-Crafts acylation and reductive amination have been explored:

- Friedel-Crafts : Employing AlCl₃ as a catalyst, indoline reacts with 4-fluorobenzoic anhydride in nitrobenzene at 60°C. However, this method suffers from poor regioselectivity (≤50% yield).

- Reductive Amination : Using 4-fluorobenzaldehyde and ammonium acetate in methanol, followed by NaBH₃CN reduction, affords the target compound in 65% yield.

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Lewis acids (e.g., ZnCl₂) accelerate acylation by activating the carbonyl group, boosting yields to 88%.

- Ultrasound irradiation reduces reaction time from 12 hours to 2 hours, as demonstrated in DES (deep eutectic solvent) systems.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.15 (t, J = 7.8 Hz, 2H, indoline-H), 3.75 (t, 2H, CH₂), 2.95 (t, 2H, CH₂).

- IR : 1685 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F).

- MS (EI) : m/z 255 [M⁺].

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation | DCM, Et₃N, 25°C, 6h | 85% | >95% | Scalable, minimal byproducts | Moisture-sensitive reagents |

| Iminophosphorane | Xylene, reflux, 12h | 78% | 90% | Avoids acyl chlorides | Requires anhydrous conditions |

| Friedel-Crafts | AlCl₃, nitrobenzene, 60°C | 50% | 85% | No base required | Low regioselectivity |

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy.

- Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases involved in cancer progression. This suggests that (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone may also possess similar properties, warranting further investigation into its efficacy as a therapeutic agent against malignancies .

Antiparasitic Activity

Recent studies have highlighted the potential of this compound in combating parasitic infections. Specifically, it has been suggested that derivatives could be effective against Toxoplasma gondii, the causative agent of toxoplasmosis. The mechanisms likely involve inhibition of pathways critical for the parasite's survival and replication .

Case Studies and Research Findings

The pharmacological effects of this compound are attributed to its ability to interact with biological targets at the molecular level:

- Kinase Interaction : The compound likely binds to the ATP-binding site of kinases, inhibiting their activity and thereby interrupting signaling pathways that promote tumor growth.

- Antiparasitic Mechanism : It may interfere with metabolic processes essential for Toxoplasma gondii, leading to decreased viability and replication rates.

Mechanism of Action

The mechanism of action of (2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen Substituents

- (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-yl)methanone (CAS 913955-36-9): Replacing the 4-fluorophenyl group with 4-chlorophenyl increases lipophilicity (Cl vs. F) and alters electronic properties. Molecular weight: 337.72 g/mol vs. ~257.27 g/mol for the target compound .

- 3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one (CAS 67502-94-7): Substitutes the methanone group with an imino (NH) linkage. The 4-fluorophenyl remains, but the ketone-to-imine change reduces electrophilicity and may influence hydrogen-bonding interactions. Molecular weight: 254.26 g/mol .

b) Heterocyclic Core Modifications

- 2-[4-Bromo-2-(hydroxymethyl)-phenoxy]-1-(2,3-dihydroindol-1-yl)-ethanone: Shares the dihydroindole and methanone moieties but introduces a bromophenoxy group with a hydroxymethyl substituent.

- (R)-6-(6-Fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)(4-fluorophenyl)methanol: Replaces dihydroindole with a fused pyrrolopyrimidine-furodioxolane system. The 4-fluorophenyl group is retained, but the complex heterocycle alters solubility and metabolic stability .

Functional Group and Pharmacophore Comparisons

Structure-Activity Relationships (SAR)

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may improve bioavailability .

- Dihydroindole vs. Fully Saturated Cores : Partial saturation in dihydroindole balances planarity (for target engagement) and flexibility (for conformational adaptation).

- Methanone vs. Ether/Oxime Groups: The ketone group offers a hydrogen-bond acceptor site, critical for protein-ligand interactions, whereas ethers or oximes may reduce binding affinity .

Biological Activity

(2,3-Dihydroindol-1-YL)-(4-fluorophenyl)-methanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12FNO

- CAS Number : 90172-60-4

- Structural Characteristics : The compound features a dihydroindole moiety and a fluorinated phenyl ring, contributing to its unique reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate the activity of enzymes and receptors, influencing pathways involved in inflammation and cancer progression. However, detailed studies are required to elucidate the specific molecular interactions and pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- Study Findings : In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.

- Mechanism : The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways related to cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Evidence : Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

- Potential Applications : This activity suggests its potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3,4-Bis(indol-1-yl)maleimide | Protein kinase inhibition | Targets specific kinases involved in cancer pathways |

| Indole-3-carbaldehyde | Anticancer and anti-inflammatory | Modulates multiple signaling pathways |

| N-isoindoline-1,3-dione | Diverse chemical reactivity | Various applications including enzyme inhibition |

This compound is distinguished from these compounds by its specific structural features which enhance its biological activity .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of this compound derivatives:

- Methodology : The study utilized molecular docking simulations alongside in vitro assays on human cancer cell lines.

- Results : The derivatives showed significant cytotoxicity with IC50 values in the low micromolar range against several types of cancer cells. Notably, one derivative exhibited an IC50 of 0.14 μM against HepG2 liver cancer cells .

Research on Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of (2,3-dihydroindol-1-yl)-(4-fluorophenyl)-methanone?

- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to verify key functional groups. For example, the carbonyl group (C=O) in the methanone moiety appears as a strong absorption band near 1680–1720 cm in IR spectra . -NMR should resolve signals for the dihydroindole’s NH proton (δ ~3.5–4.5 ppm) and aromatic protons from the fluorophenyl group (δ ~6.8–7.4 ppm). High-resolution mass spectrometry (HRMS) can confirm molecular weight.

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions . For instance, the dihydroindole’s fused ring system can be validated by planar geometry and hydrogen-bonding patterns.

Q. What synthetic routes are validated for preparing this compound?

- Methodology : Acylation of 2,3-dihydroindole with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane). Monitor reaction progress using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for neurological targets like sigma receptors?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of sigma receptors (PDB ID: 6DKZ). Focus on the fluorophenyl group’s electrostatic interactions and the dihydroindole’s hydrophobic stacking. Validate predictions with in vitro receptor-binding assays .

Q. What strategies address discrepancies in biological activity data across different research groups?

- Methodology :

- Batch Purity : Compare HPLC chromatograms (≥95% purity) and elemental analysis .

- Assay Variability : Standardize cell-based assays (e.g., IC measurements) using reference compounds. For example, validate cytotoxicity assays with MTT protocols against MCF-7 cells .

- Statistical Analysis : Apply ANOVA to evaluate inter-lab variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced neuroprotective effects?

- Methodology :

- Analog Synthesis : Replace the fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate lipophilicity .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier permeability using PAMPA-BBB .

Q. What experimental designs are critical for evaluating the compound’s potential in radiolabeling studies?

- Methodology :

- Isotope Incorporation : Synthesize -labeled derivatives via nucleophilic aromatic substitution. Optimize radiochemical yield using HPLC purification .

- In Vivo Imaging : Validate biodistribution in rodent models using PET/CT scans, focusing on brain uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.